molecular formula C8H7ClO2 B1580938 Phenoxyacetyl chloride CAS No. 701-99-5

Phenoxyacetyl chloride

Cat. No.: B1580938
CAS No.: 701-99-5
M. Wt: 170.59 g/mol
InChI Key: PKUPAJQAJXVUEK-UHFFFAOYSA-N
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Description

Phenoxyacetyl chloride is an organic compound with the molecular formula C8H7ClO2 . It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Phenoxyacetyl chloride is a chemical compound used in the synthesis of various biochemicals. It has been used in the synthesis of macrocyclic bis-β-lactams , 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester , and N-protected guanosine derivatives . These compounds have diverse biological targets, depending on their structure and function.

Mode of Action

This compound acts as an acylating agent in chemical reactions . It reacts with nucleophilic sites on target molecules, leading to the formation of new compounds. For example, it can react with guanosine derivatives to form N-protected guanosine derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific compounds synthesized using it. For instance, N-protected guanosine derivatives synthesized using this compound can be involved in RNA synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are determined by the compounds synthesized using it. For example, the synthesis of N-protected guanosine derivatives can facilitate RNA synthesis .

Action Environment

This compound is sensitive to moisture and can react with water . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity. It is typically handled and stored under conditions that minimize exposure to moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxyacetyl chloride can be synthesized through the reaction of phenol with thionyl chloride. The reaction typically involves the slow addition of thionyl chloride to phenol at a controlled temperature, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound is produced by the same method but on a larger scale. The reaction is carried out in a well-ventilated area with appropriate safety measures due to the corrosive nature of thionyl chloride and the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions: Phenoxyacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in acylation reactions to form amides.

    Water: Used in hydrolysis reactions.

    Imines: Used in cycloaddition reactions to form β-lactams.

Major Products:

Scientific Research Applications

Phenoxyacetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenoxyacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUPAJQAJXVUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061029
Record name Acetyl chloride, phenoxy-
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Molecular Weight

170.59 g/mol
Source PubChem
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CAS No.

701-99-5
Record name 2-Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Record name Acetyl chloride, 2-phenoxy-
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Record name Phenoxyacetyl chloride
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Record name Phenoxyacetyl chloride
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Synthesis routes and methods I

Procedure details

Phenoxyacetic acid (d5) was treated with 25 ml of thionyl chloride and stirred for 18 hours at room temperature. After the 5 end of the reaction, the reaction mixture was concentrated under vacuum at 300 C to provide phenoxyacetyl chloride (4.8 g).
Quantity
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Synthesis routes and methods II

Procedure details

Phenoxyacetic acid shown by formula (26) is reacted with thionyl chloride by a conventional method to obtain phenoxyacetyl chloride shown by formula (27).
Quantity
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Type
reactant
Reaction Step One
[Compound]
Name
( 26 )
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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